

An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid

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Compound of Interest

Compound Name: Acid-PEG4-S-PEG4-Acid

Cat. No.: B8106162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of **Acid-PEG4-S-PEG4-Acid**, a bifunctional crosslinker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Properties of Acid-PEG4-S-PEG4-Acid

Acid-PEG4-S-PEG4-Acid is a hydrophilic, polyethylene glycol (PEG)-based linker containing two terminal carboxylic acid groups. These functional groups allow for covalent conjugation to amine-containing molecules, making it a versatile tool in the synthesis of complex biomolecules.

Physicochemical and Chemical Properties

A summary of the key quantitative data for **Acid-PEG4-S-PEG4-Acid** is presented in the table below, compiled from various suppliers and databases.

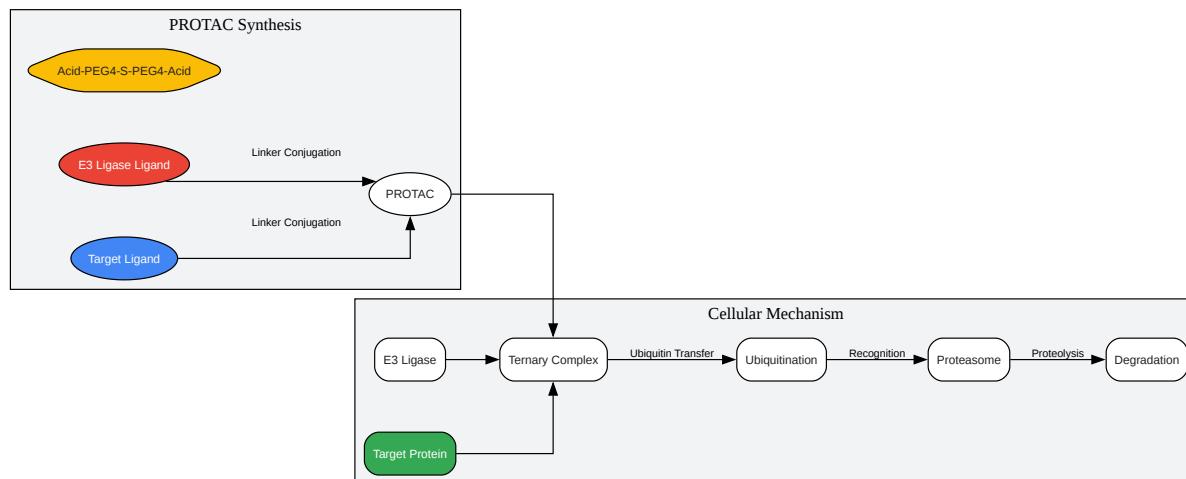
Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₄₂ O ₁₂ S	[1] [2] [3] [4]
Molecular Weight	530.63 g/mol	[1] [3] [4]
CAS Number	2055041-21-7	[1] [2] [5]
Appearance	White to off-white solid	
Purity	Typically ≥98%	[2] [3] [6]
Solubility	Soluble in water and most organic solvents	[2]
Storage Conditions	-20°C	[2]

Role in PROTAC Development

Acid-PEG4-S-PEG4-Acid is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[4\]](#)[\[6\]](#)[\[7\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[6\]](#)[\[8\]](#) The PEGylated nature of this linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[\[2\]](#)

General PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the role of the linker.



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PROTAC Synthesis and Cellular Action

Experimental Protocols

General Amide Coupling Reaction

The carboxylic acid groups of **Acid-PEG4-S-PEG4-Acid** can be coupled to primary or secondary amines using standard carbodiimide chemistry.

Materials:

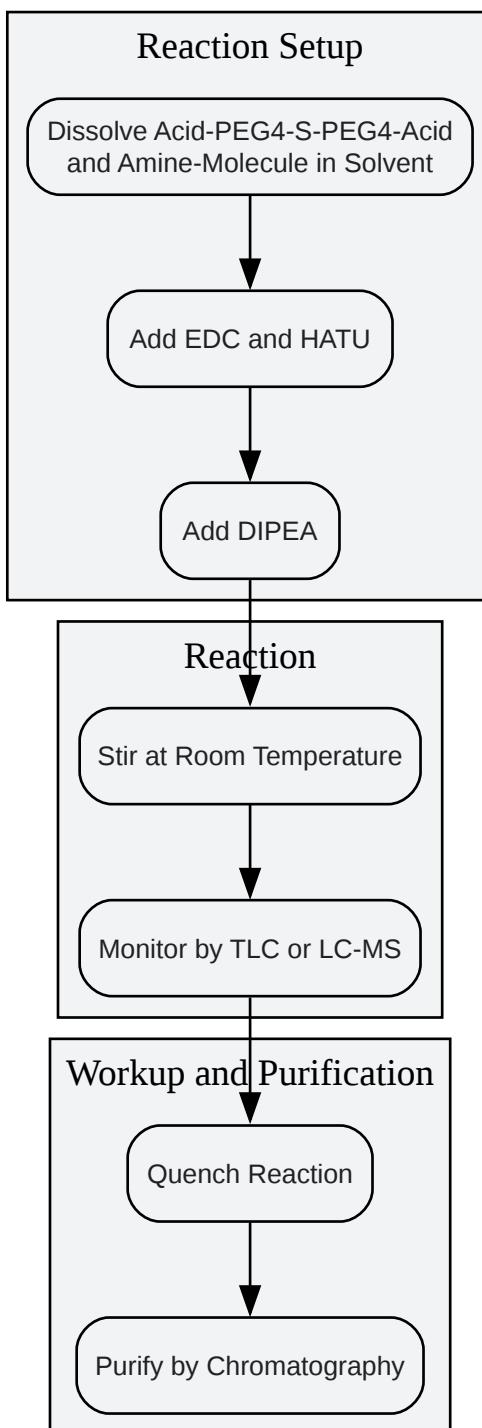
- **Acid-PEG4-S-PEG4-Acid**

- Amine-containing molecule
- Coupling agents (e.g., EDC, HATU)
- Anhydrous aprotic solvent (e.g., DMF, DCM)
- Tertiary amine base (e.g., DIPEA)

Procedure:

- Dissolve **Acid-PEG4-S-PEG4-Acid** in the chosen anhydrous solvent.
- Add the coupling agents and the amine-containing molecule to the solution.
- Add the tertiary amine base to catalyze the reaction.
- Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours).
- Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
- Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

The following diagram outlines the logical workflow for a typical amide coupling reaction.



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Amide Coupling Experimental Workflow

Other Potential Applications

Beyond its role in PROTACs, the bifunctional nature of **Acid-PEG4-S-PEG4-Acid** makes it suitable for a range of other applications in bioconjugation and materials science. These include:

- Crosslinking of hydrogels: The terminal carboxylic acids can react with amine groups on polymer chains to form crosslinked hydrogel networks for applications in tissue engineering and drug delivery.[9]
- Surface modification: Immobilization of biomolecules onto surfaces functionalized with amine groups.
- Synthesis of antibody-drug conjugates (ADCs): While less common than in PROTACs, it can be used to link cytotoxic drugs to antibodies.

Conclusion

Acid-PEG4-S-PEG4-Acid is a valuable and versatile chemical tool for researchers in drug development and biomaterials science. Its well-defined structure, high purity, and the reactivity of its terminal carboxylic acid groups, combined with the beneficial properties of the PEG linker, make it an excellent choice for the synthesis of PROTACs and other complex bioconjugates. The provided information on its properties and general experimental workflows serves as a foundational guide for its effective application in research and development.

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